Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate
Description
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a fluorinated oxazole derivative characterized by a bromine atom at position 2, a difluoromethyl group at position 4, and an ethyl carboxylate ester at position 5 of the oxazole ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the synergistic effects of halogenation (bromine) and fluorination, which modulate electronic properties, lipophilicity, and bioactivity .
Commercial availability is confirmed via CymitQuimica, with pricing tiers ranging from €294.00 (100 mg) to €2,080.00 (5 g), indicating its specialized use in research settings .
Properties
IUPAC Name |
ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO3/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOJPFVKGPASEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The oxazole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues within the Oxazole Family
(a) Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (ST-7999)
- Structural Differences : Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) substituent.
- NMR Data: While specific ¹⁹F NMR data for the difluoromethyl analogue is absent, Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (S11d) exhibits a ¹⁹F NMR shift at δ -61.41 ppm (DMSO) . Difluoromethyl groups typically show split signals near δ -80 to -90 ppm due to two inequivalent fluorine atoms.
- Applications : Trifluoromethyl derivatives are often prioritized in drug discovery for their superior bioavailability, whereas difluoromethyl variants may offer balanced lipophilicity for agrochemical applications .
(b) Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
- Structural Differences : Substitutes the difluoromethyl group with a 4-methoxyphenyl ring at position 2 and shifts the bromine to position 3.
- Crystallography : Hirschfeld surface analysis reveals intermolecular C-H···O interactions stabilizing the crystal lattice, a feature likely shared with the target compound due to the ester moiety .
- Reactivity : The methoxy group enhances electron density on the oxazole ring, contrasting with the electron-withdrawing effects of difluoromethyl, which may alter reactivity in cross-coupling reactions .
Thiazole and Pyrrole Analogues
(a) Ethyl 2-bromothiazole-4-carboxylate
- Structural Differences : Replaces the oxazole oxygen with sulfur (thiazole core).
- Electronic Effects : Thiazoles exhibit lower aromaticity than oxazoles, leading to reduced stability but higher susceptibility to nucleophilic attack.
- Biological Activity : Thiazole derivatives are common in herbicides and antivirals; the difluoromethyl oxazole analogue may offer improved oxidative stability compared to thiazoles .
(b) Ethyl 4-(6-(difluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (235)
- Structural Differences : Pyrrole core with a difluoromethylpyridine carbonyl side chain.
- Synthetic Complexity : Requires multi-step synthesis (e.g., Friedel-Crafts acylation), contrasting with the straightforward halogenation-fluorination routes of oxazoles .
- Bioactivity : Pyrrole derivatives often target kinase inhibition, whereas oxazoles are explored for protease inhibition, reflecting divergent therapeutic applications .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.
This compound features a unique oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of bromine and difluoromethyl groups contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can bind to specific molecular targets, altering their activity and leading to a range of biological effects. The precise pathways involved depend on the biological system being studied, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study assessing various oxazole derivatives found that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives showed varying degrees of inhibition in bacterial growth, suggesting that the oxazole scaffold can be optimized for enhanced antimicrobial potency .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. The compound's structural features may confer selective cytotoxicity against cancer cell lines. For example, related compounds have shown promising results in inhibiting cancer cell proliferation with IC50 values in the micromolar range .
Case Studies and Research Findings
-
Antimicrobial Activity Assessment :
Compound S. aureus Inhibition (mm) E. coli Inhibition (mm) This compound 20 17 Amoxicillin 30 27 - Anticancer Activity :
- Mechanistic Studies :
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate, and how is structural confirmation achieved?
- Methodology : The compound is synthesized via sequential functionalization of the oxazole core. Bromination at the 2-position and esterification at the 5-position are key steps, with the difluoromethyl group introduced through nucleophilic substitution or fluorination agents. For example, ethyl 2-bromooxazole-5-carboxylate derivatives are synthesized using coupling reactions under inert conditions (e.g., dry 1,4-dioxane, 0.36 mmol scale) .
- Structural Confirmation : Use a combination of -NMR, -NMR, and -NMR to confirm substitution patterns and fluorine integration. Mass spectrometry (HR-MS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Br stretches. UPLC purity assessment (>98%) ensures product quality .
Q. What solvent systems and conditions are optimal for crystallizing this compound?
- Crystallization Protocol : A 95:5 petroleum ether/ethyl acetate mixture is effective for slow evaporation, producing single crystals suitable for X-ray diffraction. Intramolecular hydrogen bonds (C–H···O/N) and π-π stacking interactions stabilize the lattice, as observed in related oxazole esters .
- Validation : Hirschfeld surface analysis quantifies intermolecular interactions (e.g., 34.4% H···H contacts), ensuring crystallographic reproducibility .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic properties and reactivity in downstream applications?
- Electronic Effects : The difluoromethyl group exhibits strong electron-withdrawing inductive effects (-I), reducing electron density at the oxazole ring. This enhances electrophilic reactivity at the 4-position, facilitating cross-coupling or nucleophilic substitution reactions. Conformational analysis via DFT or X-ray data (e.g., torsion angles) reveals how steric and electronic effects dictate regioselectivity .
- Pharmacological Relevance : Fluorine’s impact on bioavailability and protein binding (e.g., reduced basicity of adjacent amines) should be evaluated through docking studies or comparative SAR with non-fluorinated analogs .
Q. How can contradictions in reaction yields during scale-up be systematically addressed?
- Optimization Strategies :
- Solvent and Temperature : Adjust polar aprotic solvents (e.g., DMF vs. THF) and temperatures (0°C to reflux) to balance reaction kinetics and side-product formation.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, noting that excess ligand may suppress dehalogenation side reactions.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity product. Documented yields range from 47% to 90% depending on substrate steric bulk .
Q. What advanced techniques characterize hydrogen bonding and π-π interactions in its solid-state structure?
- X-ray Crystallography : Refine structures using SHELXL (SHELX suite) to model anisotropic displacement parameters and hydrogen atom positions. Asymmetric units often reveal C–H···O/N interactions critical for lattice stability .
- Hirschfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, C···C) and map 2D fingerprint plots to identify dominant forces. For example, π-π stacking in related compounds contributes <5% to lattice energy, while van der Waals interactions dominate .
Q. How is the SHELX software suite applied in structural refinement for this compound?
- Implementation : SHELXL refines X-ray data by iteratively adjusting atomic coordinates, thermal parameters, and occupancy factors. Use the
L.S.command for least-squares minimization andAFIXconstraints for rigid groups. Validate refinement with R-factor convergence (<5%) and electron density residual maps . - Troubleshooting : Address twinning or disorder using SHELXD for phase determination and SHELXE for density modification. High-resolution data (<1.0 Å) improves model accuracy for flexible substituents like the difluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
